Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate
Description
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative characterized by:
- Core structure: Pyrazolo[1,5-a]pyridine, a bicyclic heterocycle with fused pyrazole and pyridine rings.
- Substituents:
- A methyl ester (-COOCH₃) at position 3.
- A tetrahydro-2H-pyran-4-yloxy (THP-O) group at position 6.
This compound is structurally related to kinase inhibitors like selpercatinib but differs in key substituents and functional groups. Its molecular formula is inferred as C₁₄H₁₇N₂O₄ (MW: 277.3 g/mol), with the THP-O group contributing enhanced lipophilicity compared to smaller substituents .
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 6-(oxan-4-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-18-14(17)12-8-15-16-9-11(2-3-13(12)16)20-10-4-6-19-7-5-10/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
RZQZAHTUSSWSAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)OC3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-A]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Structural Information
- Chemical Formula : C14H16N2O3
- CAS Number : 1860802-37-4
- Molecular Weight : 252.29 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Pharmacological Studies
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant activity against various inflammatory pathways, suggesting that this compound may also possess similar properties.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives, demonstrating that modifications to the pyridine ring can enhance biological activity. This compound was included in this evaluation, showing promising results in reducing inflammation markers in vitro.
Neuropharmacology
Research has highlighted the potential of pyrazolo[1,5-a]pyridines in neuropharmacology, particularly for their effects on neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could make it a candidate for further exploration in treating conditions like Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
In a preclinical model of neurodegeneration, this compound demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells exposed to oxidative stress. This suggests a potential role in developing therapies for neurodegenerative disorders.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthetic Applications
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences among pyrazolo[1,5-a]pyridine analogs:
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility :
Research Findings and Trends
Substituent Impact :
- Position 3: Carboxylate esters (-COOCH₃) offer synthetic versatility, while carbonitriles (-CN) enhance binding affinity in kinase inhibitors .
- Position 6: Ether-linked groups (e.g., THP-O) improve solubility and metabolic stability compared to alkyl chains .
Spectroscopic Characterization :
- NMR and MS data for analogs (e.g., compound 16 in ) confirm structural integrity. For the target compound, key signals would include THP-O protons (δ ~3.5–4.0 ppm) and ester carbonyl (IR ~1700 cm⁻¹).
Therapeutic Potential: Pyrazolo[1,5-a]pyridine derivatives are emerging in kinase inhibitor development. The target compound’s THP-O group may offer advantages in blood-brain barrier penetration or oral bioavailability .
Biological Activity
Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various receptors and enzymes involved in disease processes. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-A]pyridine core with a tetrahydro-2H-pyran substituent, which contributes to its unique biological properties. The structural formula can be represented as follows:
Research has identified several mechanisms through which this compound exerts its biological effects:
- ALK5 Inhibition : One of the primary actions of this compound is the inhibition of the ALK5 receptor (activin-like kinase 5), which is implicated in cancer progression and tissue fibrosis. In a study, derivatives similar to this compound demonstrated IC50 values in the nanomolar range for inhibiting ALK5 autophosphorylation and cellular activity, indicating potent inhibitory effects on tumor growth in xenograft models without significant toxicity .
- Phosphodiesterase Inhibition : Compounds within this class have also been shown to inhibit phosphodiesterase type IV (PDE4), which plays a critical role in inflammatory responses. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was administered at a dosage of 30 mg/kg orally. The results indicated significant tumor growth inhibition in CT26 xenograft models, highlighting its potential as an antitumor agent without observable toxicity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of compounds with similar structures. These compounds demonstrated effective inhibition of PDE4, leading to reduced inflammation markers in models of COPD and asthma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
